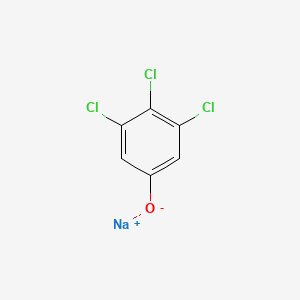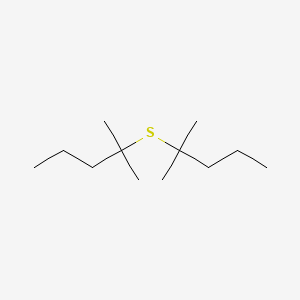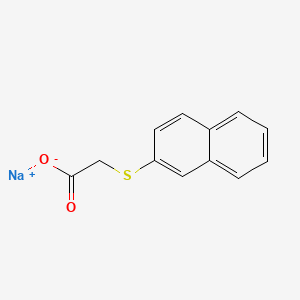
Sodium (2-naphthylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2-naphthylthio)acetate: is a chemical compound with the molecular formula C12H9NaO2S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a naphthylthio group attached to an acetate moiety, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium (2-naphthylthio)acetate can be synthesized through the reaction of 2-naphthylthiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (2-naphthylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the acetate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium (2-naphthylthio)acetate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various naphthylthio derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme activity and inhibition.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of sodium (2-naphthylthio)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The naphthylthio group is particularly important for binding to active sites and modulating enzyme activity. Additionally, the acetate moiety can influence the compound’s solubility and reactivity, further affecting its biological and chemical behavior.
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: A related compound with a hydroxyl group instead of a thio group. It is used in the synthesis of various organic molecules and has different reactivity and applications.
Sodium acetate: A simpler acetate compound without the naphthylthio group. It is widely used in buffer solutions and as a reagent in organic synthesis.
Uniqueness: Sodium (2-naphthylthio)acetate is unique due to the presence of both the naphthylthio and acetate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a versatile and valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
93857-64-8 |
|---|---|
Molekularformel |
C12H9NaO2S |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
sodium;2-naphthalen-2-ylsulfanylacetate |
InChI |
InChI=1S/C12H10O2S.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
MUPVREPNMPZHGK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


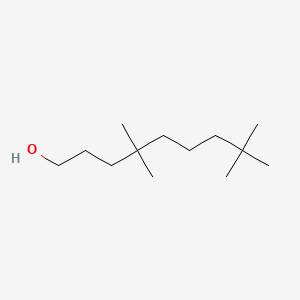
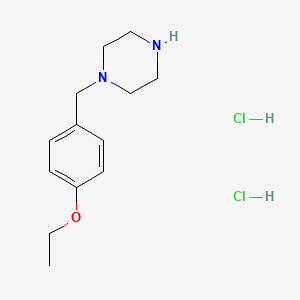
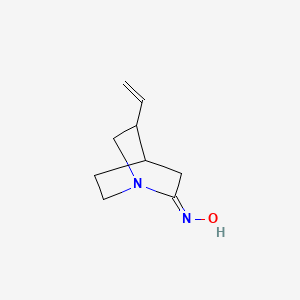
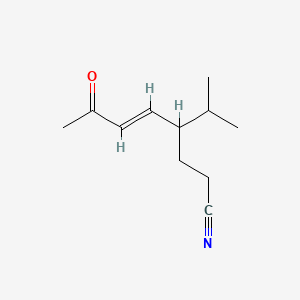
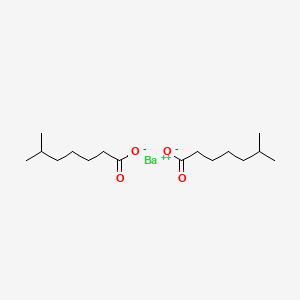

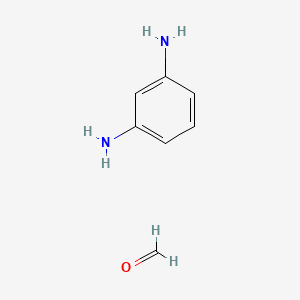
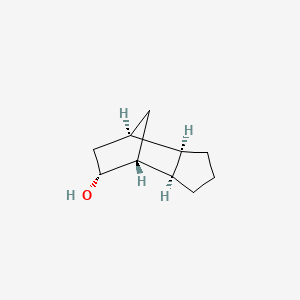
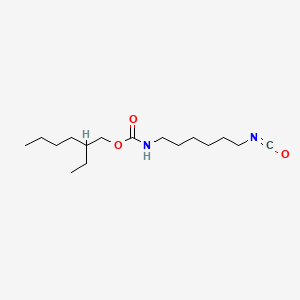
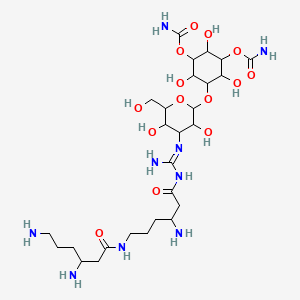

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
